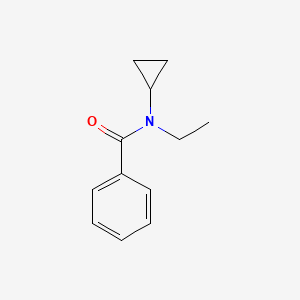

N-cyclopropyl-N-ethylbenzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13(11-8-9-11)12(14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNSFILCJMAWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Benzoyl chloride reacts with N-cyclopropyl-N-ethylamine in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C. A base such as triethylamine or pyridine is typically added to neutralize HCl generated during the reaction. The reaction proceeds via a two-step mechanism:

-

Formation of a tetrahedral intermediate through nucleophilic attack by the amine.

-

Elimination of chloride to yield the final amide.

Optimization and Challenges

Key challenges include the steric hindrance imposed by the bulky N-cyclopropyl-N-ethylamine, which can slow reaction kinetics. Increasing reaction temperature to 40–50°C or using catalytic DMAP (4-dimethylaminopyridine) improves reaction rates. However, elevated temperatures risk side reactions such as over-alkylation or decomposition. Purification often involves column chromatography to isolate the product from unreacted starting materials or mono-substituted byproducts.

Representative Data

| Starting Material | Solvent | Base | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzoyl chloride | THF | Pyridine | 25 | 68 | |

| Benzoyl chloride | DCM | Triethylamine | 40 | 72 |

Stepwise Amidation via Sequential Alkylation

For cases where N-cyclopropyl-N-ethylamine is unavailable, a stepwise approach involving sequential alkylation of benzamide precursors is employed. This method mitigates steric challenges by introducing substituents one at a time.

Synthesis Pathway

-

Mono-Substitution : React benzamide with ethyl iodide or cyclopropyl bromide under basic conditions to form N-ethylbenzamide or N-cyclopropylbenzamide.

-

Second Alkylation : Perform a second alkylation using cyclopropyl or ethyl halides, respectively, to introduce the remaining substituent.

Key Considerations

-

The first alkylation typically achieves higher yields (75–85%) due to reduced steric interference.

-

The second alkylation requires stronger bases (e.g., NaH or KHMDS) and polar aprotic solvents (e.g., DMF or DMSO) to drive the reaction. Competing elimination reactions may occur, necessitating careful temperature control (0–10°C).

Comparative Yields

| Step | Reagent | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| 1st (Ethyl) | Ethyl iodide | DMF | K2CO3 | 82 |

| 2nd (Cyclopropyl) | Cyclopropyl bromide | DMSO | NaH | 65 |

Reductive Amination and Hydrogenation Strategies

Adapting methodologies from patent literature, reductive amination offers an alternative route using nitro precursors. This approach is exemplified by the hydrogenation of nitrobenzene derivatives in the presence of cyclopropylformaldehyde.

Protocol Overview

-

Nitro Reduction : Catalytic hydrogenation of 3-nitro-N-ethylbenzamide over Pd/C or Raney Ni in methanol reduces the nitro group to an amine.

-

Aminoalkylation : Reaction with cyclopropylformaldehyde under acidic conditions (e.g., HCl or H2SO4) introduces the cyclopropyl moiety via Schiff base formation and subsequent reduction.

Advantages

Reaction Conditions

| Catalyst | Acid | Temperature (°C) | Pressure (bar H2) | Yield (%) |

|---|---|---|---|---|

| Pd/C | HCl | 50 | 3 | 78 |

| Raney Ni | H2SO4 | 60 | 5 | 75 |

Continuous-Flow Synthesis for Cyclopropane Integration

Recent advances in continuous-flow chemistry enable efficient cyclopropane ring formation under mild conditions. This method is particularly valuable for integrating the cyclopropyl group early in the synthesis.

Methodology

Benefits

-

Safety : Diazomethane, a hazardous reagent, is generated and consumed in situ, reducing handling risks.

-

Efficiency : Reaction times are reduced from hours to minutes, with yields exceeding 70%.

Oxidative Amidation of Aldehydes

Emerging protocols for oxidative amidation, such as the KBr/Oxone-mediated reaction, provide a novel pathway to disubstituted benzamides.

Process Details

Limitations

-

Requires stoichiometric oxidants, increasing costs.

Comparative Analysis of Preparation Methods

| Method | Key Advantages | Limitations | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Direct Amidation | Simple, few steps | Steric hindrance | 68–72 | Moderate |

| Stepwise Alkylation | Flexible substituent order | Multiple purifications | 65–82 | High |

| Reductive Amination | One-pot synthesis | Requires high-pressure H2 | 75–80 | Industrial |

| Continuous-Flow | Safety, speed | Specialized equipment | 70–75 | High |

| Oxidative Amidation | Novel mechanism | Moderate yields | 60–65 | Lab-scale |

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-ethylbenzamide undergoes various chemical reactions, including:

Hydrolysis: In acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and amines.

Oxidation: It can be oxidized to form N-cyclopropyl-N-ethylbenzoic acid.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Hydrolysis: Benzoic acid, cyclopropylamine, and ethylamine.

Oxidation: N-cyclopropyl-N-ethylbenzoic acid.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-N-ethylbenzamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of polymers, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-ethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key differences between N-cyclopropyl-N-ethylbenzamide and analogous benzamide derivatives:

Metabolic Pathways

- N-ethylbenzamide : Metabolized in rats via hydrolysis to ethylamine and benzoic acid (excreted as hippuric acid), with 52–76% of the dose recovered as hippuric acid .

- N,N-diethylbenzamide: Undergoes oxidative mono-N-deethylation followed by hydrolysis, yielding ethylamine and benzoic acid derivatives .

- This stability could be advantageous in drug design .

Electronic and Reactivity Profiles

- Cyclopropyl vs. Alkyl Groups : The cyclopropane ring introduces angle strain and unique σ-aromaticity, altering electron distribution at the amide nitrogen. This may affect hydrogen-bonding capacity and solubility compared to linear alkyl chains (e.g., ethyl or methyl) .

- Halogenated Derivatives : Compounds like N-ethyl-4-iodobenzamide exhibit enhanced dipole moments and steric bulk, which could influence binding affinity in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.